N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with dichlorophenyl and diphenyl groups. Its chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes waste.
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and modulating cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has a similar dichlorophenyl group but differs in the structure of the heterocyclic ring.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound shares the dichlorophenyl group but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C23H15Cl2N3O2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-16-11-12-18(17(25)13-16)26-22(29)20-19(14-7-3-1-4-8-14)21(27-28-23(20)30)15-9-5-2-6-10-15/h1-13H,(H,26,29)(H,28,30) |
InChI Key |
JSKWENMMEVBSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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